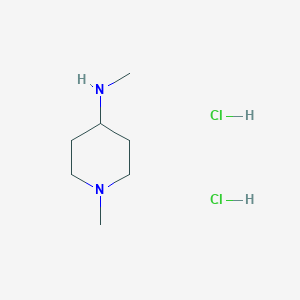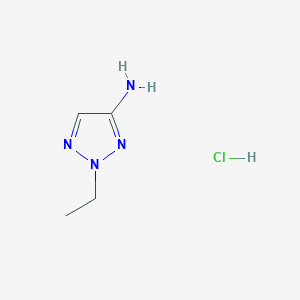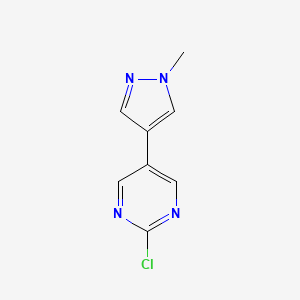
2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine
説明
“2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine” is a chemical compound with the CAS Number: 1231943-08-0. It has a molecular weight of 194.62 and its IUPAC name is 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Synthesis and Characterization
- Pyrimidine, a key component of nucleic acids, is noted for its potential application in AIDS chemotherapy. Pyrazole nuclei, being versatile heterocyclic compounds, are increasingly significant in drug design due to their pharmacological therapeutic potentials. A study focused on the cost-effective synthesis of pyrazole-based pyrimidine scaffolds, which could be candidates for biological activity and pharmacological potential studies in new drug discovery (Ajani et al., 2019).
Antiviral Properties
- A research program aimed at designing new chemical entities led to the discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties. These compounds showed a significant improvement in antiviral activity and were found to inhibit the cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).
Cytoprotective Antiulcer Activity
- Pyrimidine derivatives, including pyrazolylpyrimidines, were synthesized and evaluated for cytoprotective antiulcer activity. Among these, specific derivatives showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats (Ikeda et al., 1996).
Antibacterial Activity
- New series of pyrimidine derivatives with a pyrazolo[3, 4-d]pyrimidine nucleus were synthesized and evaluated for their antibacterial activity against different types of bacteria. Some compounds demonstrated high inhibition activity (Zimam, 2014).
Anticancer Properties
- Pyrazole derivatives, including pyrazolo pyrimidines, have been structurally mimicked by biogenic purines and have shown high chemical and pharmacologic importance. Specific compounds demonstrated in vitro antiproliferative activity superior to existing anticancer agents (Jose, 2017).
Insecticidal and Antimicrobial Potential
- Pyrimidine-linked pyrazole heterocyclics synthesized by microwave irradiation were evaluated for their insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Herbicidal Evaluation
- Novel pyrazolylpyrimidine derivatives were synthesized and showed good herbicidal activity against certain plants, indicating potential applications in pest management (Ma et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
2-chloro-5-(1-methylpyrazol-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVONNVFQLOLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



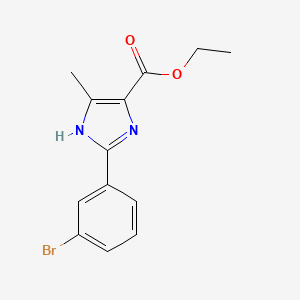
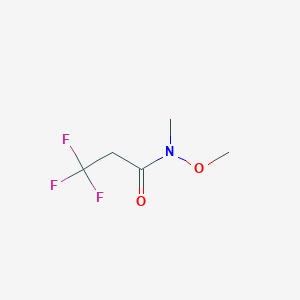

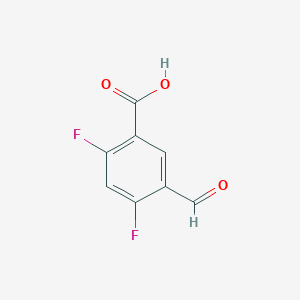
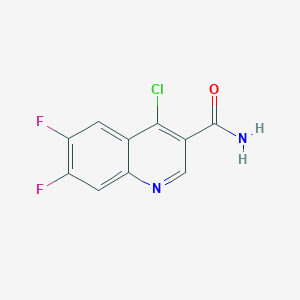
![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)

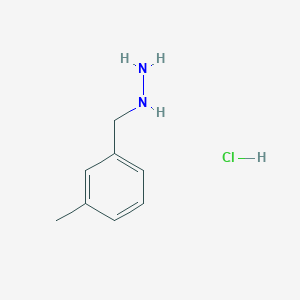
![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)
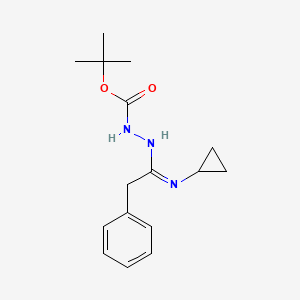
![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)
